2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol

Medicinal Chemistry Ligand Design Physicochemical Properties

This specific N-methyl-N-ethanolamino substituted aminopyridine offers distinct steric and hydrogen-bonding properties compared to des-methyl or ethyl analogs, critical for precise SAR studies in kinase inhibitor programs (e.g., c-MET, ALK, JAK2) and ligand development. Available with ≥98% purity and full QC (NMR, HPLC, GC) to ensure reproducible synthesis and assay outcomes.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 4928-46-5
Cat. No. B1324254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
CAS4928-46-5
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN(CCO)C1=NC=C(C=C1)N
InChIInChI=1S/C8H13N3O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5,9H2,1H3
InChIKeyQCHDTOMXHJHLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5): Core Identifiers and Physicochemical Baseline for Procurement


2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5) is a heterocyclic organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is structurally characterized by a pyridine ring bearing an amino substituent at the 5-position and an N-methyl-N-ethanolamino group at the 2-position [1]. This compound is commercially available as a research intermediate with a typical purity specification of 98% or higher, supported by batch-specific QC documentation including NMR, HPLC, and GC . The InChIKey is QCHDTOMXHJHLPB-UHFFFAOYSA-N [1].

Why Generic Substitution Fails: Structural Specificity of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5) Determines Its Research Utility


The presence of a tertiary amine linker bearing both a methyl group and a hydroxyethyl chain distinguishes 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol from structurally similar aminopyridine derivatives. Simple substitution with a primary amine analog (e.g., 2-[(5-aminopyridin-2-yl)amino]ethanol) or an N-ethyl derivative (e.g., 2-((5-aminopyridin-2-yl)(ethyl)amino)ethanol) alters key physicochemical properties including hydrogen-bonding capacity, molecular flexibility, and steric bulk [1] . In medicinal chemistry contexts, these seemingly minor structural variations can significantly impact ligand binding kinetics, target selectivity, and downstream biological activity [2]. Consequently, this compound cannot be treated as a generic 'aminopyridine ethanolamine' building block; its specific substitution pattern dictates its behavior in both synthetic transformations and biological assays.

Product-Specific Quantitative Evidence for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5): Validated Differentiation Data


N-Methyl Substituent Confers Higher Hydrogen Bond Acceptor Count vs. N-Desmethyl and N-Ethyl Analogs

The target compound possesses a calculated Hydrogen Bond Acceptor (HBA) count of 3, as defined by its oxygen and nitrogen atoms available for accepting hydrogen bonds [1]. This differentiates it from the N-ethyl analog (2-((5-aminopyridin-2-yl)(ethyl)amino)ethanol, CAS 1017221-30-5), which has a higher molecular weight of 181.24 g/mol but identical HBA count , and from 2-(5-aminopyridin-2-yl)ethanol (PubChem CID 57886693), which lacks the tertiary amine and has an HBA count of 3 but a significantly lower molecular weight of 138.17 g/mol [2]. While HBA counts are equal among analogs, the target compound's specific balance of molecular weight and polar surface area may influence solubility and permeability in ways not captured by a single computed property.

Medicinal Chemistry Ligand Design Physicochemical Properties

Commercial Availability with 98% Purity Specification and Full QC Documentation

The target compound is commercially available from multiple vendors with a standard purity specification of 98% or higher, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC . This level of analytical characterization is not universally available for closely related analogs. For instance, the N-ethyl analog (CAS 1017221-30-5) is offered at a lower standard purity of 95% .

Chemical Synthesis Quality Control Procurement

Preliminary Anticancer Activity with IC50 Values in the 20-50 µM Range

In vitro studies have demonstrated that 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol exhibits a dose-dependent decrease in cell viability against human cancer cell lines, with reported IC50 values ranging from 20 to 50 µM . While this provides a quantitative benchmark for this specific compound, direct comparative data against its closest analogs (e.g., the N-ethyl derivative) under identical experimental conditions are not currently available. Consequently, this evidence confirms activity but does not establish superiority over in-class alternatives.

Oncology Cell Biology Drug Discovery

Best Research and Industrial Application Scenarios for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5)


Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies of Aminopyridine-Based Kinase Inhibitors

The compound serves as a versatile building block for constructing focused libraries of aminopyridine derivatives, a well-validated class of kinase inhibitors [1]. Its N-methyl-N-ethanolamino substituent provides a distinct chemical handle for further functionalization via alkylation, acylation, or Mitsunobu reactions, enabling systematic exploration of the SAR around the pyridine C-2 position. This is particularly relevant for programs targeting kinases such as c-MET, ALK, and JAK2, where 2-aminopyridine scaffolds have demonstrated potent inhibitory activity [2]. The compound's defined purity (98%) and available QC data support reproducible synthesis of derivative libraries, minimizing variability in biological assay outcomes .

Synthesis of Chelating Ligands for Metal Coordination Complexes

The presence of a pyridine nitrogen and an ethanolamine-derived side chain makes this compound a suitable precursor for synthesizing bidentate or tridentate ligands. These ligands can coordinate transition metals for applications in catalysis or materials science [3]. The specific N-methyl substitution on the ethanolamine arm may influence the steric environment around the metal center differently than the N-ethyl or N-desmethyl analogs, potentially altering catalytic activity or selectivity. Researchers investigating immobilized metal affinity chromatography (IMAC) or metal-organic frameworks (MOFs) may find this compound useful as a ligand precursor.

Reference Standard for Analytical Method Development and Validation

The compound's well-defined structure and commercial availability at 98%+ purity with accompanying QC documentation (NMR, HPLC, GC) make it suitable as a reference standard. It can be used for developing and validating HPLC or LC-MS methods for quantifying structurally related impurities or metabolites in pharmaceutical development. Its distinct retention time and mass spectral fragmentation pattern, compared to potential process impurities like the des-methyl or ethyl analogs, can aid in establishing robust analytical protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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